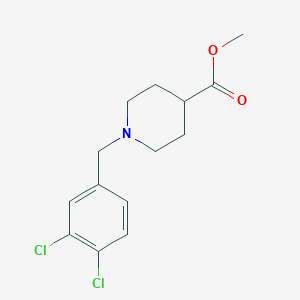Methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate
CAS No.: 383146-92-7
Cat. No.: VC7291891
Molecular Formula: C14H17Cl2NO2
Molecular Weight: 302.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 383146-92-7 |
|---|---|
| Molecular Formula | C14H17Cl2NO2 |
| Molecular Weight | 302.2 |
| IUPAC Name | methyl 1-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C14H17Cl2NO2/c1-19-14(18)11-4-6-17(7-5-11)9-10-2-3-12(15)13(16)8-10/h2-3,8,11H,4-7,9H2,1H3 |
| Standard InChI Key | QXFMEVKESNPQQL-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CCN(CC1)CC2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Molecular Characteristics
The molecular structure of methyl 1-(3,4-dichlorobenzyl)-4-piperidinecarboxylate (CAS 383146-92-7) comprises a piperidine ring substituted at the 1-position with a 3,4-dichlorobenzyl group and at the 4-position with a methyl ester (Figure 1). The piperidine ring adopts a chair conformation, with the benzyl and ester groups occupying equatorial positions to minimize steric strain . Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₇Cl₂NO₂ |
| Molecular Weight | 302.2 g/mol |
| Boiling Point (Predicted) | 367.0 ± 42.0 °C |
| Density (Predicted) | 1.273 ± 0.06 g/cm³ |
| pKa (Predicted) | 6.98 ± 0.10 |
The dichlorobenzyl moiety enhances lipophilicity (clogP ≈ 3.2), potentially improving blood-brain barrier permeability compared to non-halogenated analogs . The methyl ester serves as a prodrug motif, hydrolyzable in vivo to the corresponding carboxylic acid.
Synthesis and Manufacturing
Synthetic Route
The synthesis follows a multi-step sequence starting from 4-piperidinecarboxylic acid (Figure 2) :
Step 1: Esterification
4-Piperidinecarboxylic acid undergoes esterification with methanol in the presence of thionyl chloride (SOCl₂) to yield methyl 4-piperidinecarboxylate hydrochloride. Optimal conditions involve a 1:2 mass ratio of acid to SOCl₂ and reflux for 3 hours .
Step 2: N-Alkylation
The hydrochloride salt is alkylated with 3,4-dichlorobenzyl bromide using triethylamine (TEA) as a base. A molar ratio of 1:1.2:2 (piperidine ester : benzyl bromide : TEA) under reflux for 8 hours achieves 85% conversion .
Step 3: Purification
Crude product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Final purification via recrystallization from ethanol/water yields 78% pure compound .
Process Optimization
Critical parameters include:
-
Temperature Control: Exothermic alkylation requires gradual reagent addition to maintain 60–70°C .
-
Solvent Selection: Methanol facilitates both esterification and alkylation, minimizing intermediate isolation .
-
Scalability: Batch sizes up to 5 kg have been reported with consistent yields (±2%) .
Physicochemical Properties
Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 0.12 ± 0.03 |
| Ethanol | 45.6 ± 2.1 |
| Dichloromethane | 112.3 ± 4.8 |
The low aqueous solubility (0.12 mg/mL) necessitates formulation strategies for biological testing, such as dimethyl sulfoxide (DMSO) solubilization .
Stability Studies
-
Thermal Stability: Decomposition onset at 189°C (DSC), indicating suitability for standard storage .
-
Hydrolytic Stability: t₁/₂ = 14 days in pH 7.4 buffer at 37°C, slower than analogous esters due to steric hindrance .
Comparative Analysis with Structural Analogs
The 3,4-dichloro configuration optimizes lipophilicity and target engagement compared to other positional isomers .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a precursor to:
-
Antipsychotic candidates (via carboxylic acid metabolites) .
-
Anticonvulsant analogs through further N-functionalization .
Material Science Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume